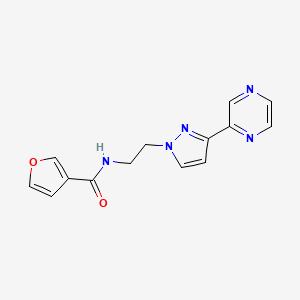

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core linked via an ethyl group to a pyrazole ring substituted with a pyrazine moiety. This structure combines electron-rich aromatic systems (furan, pyrazole, pyrazine) with a flexible ethyl spacer, which may influence its physicochemical and biological properties. The synthesis of such compounds often involves coupling reactions or nucleophilic substitutions, as inferred from analogous procedures in the evidence .

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c20-14(11-2-8-21-10-11)17-5-7-19-6-1-12(18-19)13-9-15-3-4-16-13/h1-4,6,8-10H,5,7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARMXXIKCHKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a furan derivative.

-

Step 1: Synthesis of Pyrazole Intermediate

- React 2-hydrazinopyrazine with an appropriate aldehyde or ketone to form the pyrazole ring.

- Conditions: Reflux in ethanol with a catalytic amount of acetic acid.

-

Step 2: Coupling with Furan Derivative

- The pyrazole intermediate is then reacted with 3-furoyl chloride in the presence of a base such as triethylamine.

- Conditions: Room temperature, under nitrogen atmosphere.

-

Step 3: Final Coupling

- The resulting compound is then coupled with an ethylamine derivative to form the final product.

- Conditions: Reflux in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of furanone derivatives.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of substituted amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Pyrazine vs. Pyridazine/Pyrazole Derivatives

- Its electron-deficient nature may enhance interactions with biological targets compared to phenyl or pyridazine systems .

- Compound (N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) : Replaces pyrazine with pyridazine (nitrogens at positions 1 and 2), altering electronic distribution. The pyridazine ring’s reduced symmetry and increased dipole moment may affect solubility or binding kinetics .

Fluorinated vs. Non-Fluorinated Analogues

- Compound: Incorporates difluoromethyl groups on the pyrazole ring.

- Target Compound : Lacks fluorinated substituents, suggesting lower metabolic resistance but possibly improved synthetic accessibility.

Core Modifications and Functional Group Variations

Furan-3-carboxamide vs. Hydrazinyl Derivatives

- Target Compound : The furan-3-carboxamide group offers a planar, electron-rich aromatic system. The carboxamide moiety may participate in hydrogen bonding, similar to hydrazinyl derivatives in .

- Compounds (e.g., 97c–97e): Replace the ethyl-pyrazolyl-pyrazine side chain with hydrazinyl-oxoethyl groups.

Linker Flexibility

- Target Compound : Uses a two-carbon ethyl linker, providing conformational flexibility that may aid in target binding.

- Compound : Features a rigid acetyl linker between pyrazole and indazole moieties, which could restrict rotational freedom and alter binding modes .

Research Implications and Gaps

While the evidence provides structural analogs, direct pharmacological or physicochemical data for the target compound are absent. Key research priorities include:

Experimental Determination : Solubility, logP, and binding affinity studies to validate inferred properties.

Synthetic Optimization : Leveraging fluorination strategies (as in ) to enhance bioavailability without compromising stability.

Crystallographic Analysis: Using SHELX software (as noted in ) to resolve the target compound’s 3D structure and compare packing interactions with analogues .

Q & A

Q. What computational tools predict off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.